Cas no 535981-86-3 (3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one)
3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one Chemical and Physical Properties
Names and Identifiers
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- 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one
- 1,2,4-Triazin-5(2H)-one, 3-[[4-(1-methylethyl)phenyl]amino]-
- 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one
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- Inchi: 1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17)
- InChI Key: SDSMVKKWTXQFJF-UHFFFAOYSA-N
- SMILES: N1=CC(=O)N=C(NC2=CC=C(C(C)C)C=C2)N1
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- pka: 6.97±0.20(Predicted)
3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I209581-100mg |
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4h)-one |
535981-86-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I209581-500mg |
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4h)-one |
535981-86-3 | 500mg |
$ 275.00 | 2022-06-04 | ||
| TRC | I209581-1g |
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4h)-one |
535981-86-3 | 1g |
$ 410.00 | 2022-06-04 | ||
| Life Chemicals | F0571-0363-0.25g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 0.25g |
$262.0 | 2023-09-07 | |
| Life Chemicals | F0571-0363-0.5g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 0.5g |
$276.0 | 2023-09-07 | |
| Life Chemicals | F0571-0363-1g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 1g |
$291.0 | 2023-09-07 | |
| Life Chemicals | F0571-0363-2.5g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 2.5g |
$582.0 | 2023-09-07 | |
| Life Chemicals | F0571-0363-5g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 5g |
$873.0 | 2023-09-07 | |
| Life Chemicals | F0571-0363-10g |
3-{[4-(propan-2-yl)phenyl]amino}-4,5-dihydro-1,2,4-triazin-5-one |
535981-86-3 | 95%+ | 10g |
$1222.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430071-1g |
3-((4-Isopropylphenyl)amino)-1,2,4-triazin-5-ol |
535981-86-3 | 98% | 1g |
¥5551.00 | 2024-05-09 |
3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one
Introduction to 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 535981-86-3)
3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one, also known by its CAS number 535981-86-3, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazine derivatives and is characterized by its unique structural features and biological activities.
The molecular structure of 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one consists of a 1,2,4-triazine ring fused with a dihydro moiety and substituted with a 4-(propan-2-yl)phenylamino group. This specific arrangement of functional groups imparts the compound with distinct chemical and biological properties. The presence of the propan-2-yl group on the phenyl ring enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and interact with target proteins.
Recent studies have highlighted the potential of 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. A recent study in the journal Bioorganic & Medicinal Chemistry Letters reported that 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one significantly attenuates inflammation in a murine model of IBD.
The mechanism of action of 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activation of key kinases such as AKT and ERK1/2, which are known to play critical roles in cancer cell survival and proliferation. Another potential mechanism involves the regulation of gene expression through epigenetic modifications. Studies have suggested that 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one can alter the expression of genes involved in inflammation and cell cycle regulation.
The pharmacokinetic properties of 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one have also been extensively studied. This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its lipophilicity allows it to be readily absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces.
To further explore the therapeutic potential of 3-{4-(propan-2-yl)phenylamino}-4,5-dihydro-1,2,4-triazin-5-one, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of this compound in treating various diseases such as cancer and inflammatory disorders. Early results from phase I clinical trials have shown promising outcomes with minimal adverse effects observed at therapeutic doses.
In conclusion, 3-{4-(propan-2-ylyl)phenyaminol)-4, 5-dihydro-l, 2, 7r iazin - 7one (CAS No. 535981 -86 - 3) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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